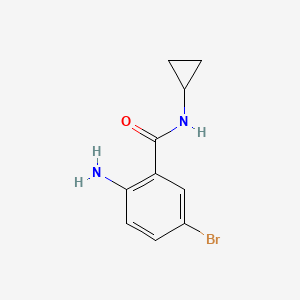
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Vue d'ensemble
Description
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .
Molecular Structure Analysis
The InChI code for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .Applications De Recherche Scientifique
Electron Impact-Induced Rearrangements in Mass Spectral Studies
- Compounds like 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan undergo rearrangements under electron impact, forming hydrocarbon ions. This behavior is similar to that observed in phenylboronates of diols (Brindley & Davis, 1971).
Flame Retardancy in Epoxy Resins
- A compound structurally related to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, known as DPODB, has been used as a reactive flame retardant in epoxy resins for electronic applications. The thermal properties of these epoxy resins were enhanced, achieving high grades of flame retardancy (Xia et al., 2006).
Role in Suzuki Cross-Coupling Reactions
- In Suzuki cross-coupling reactions, sterically hindered arylboronic esters like 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane demonstrate efficient yield of biaryls. This showcases the utility of such compounds in organic synthesis (Chaumeil et al., 2000).
Conformational Analysis in Spectroscopic Studies
- Spectroscopic studies of compounds like 5,5-dimethyl-2-thio-2-phenoxy-1,3,2-dioxaphosphorinanes have provided insights into their conformational behavior and equilibrium states in liquid and solution (Shakirov et al., 1990).
X-Ray Crystal Structure and Hydrolytic Stability
- The X-ray crystal structure determination of similar compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane reveals insights into their molecular structure and hydrolytic stability (Emsley et al., 1989).
Antimicrobial Activity
- Derivatives of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, a related compound, have shown moderate antimicrobial activity in studies, highlighting their potential in pharmaceutical applications (Babu et al., 2008).
Application in Polymer Science
- The copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids has been studied for the production of copolymers with specific properties, illustrating the role of such compounds in polymer chemistry (Kobayashi et al., 1980).
Metal Complex Formation
- Compounds like 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane have been used to form Ni(0) and Pt(0) complexes, showcasing their potential in coordination chemistry (Parrott & Hendricker, 1973).
Chemical Reactivity with Various Compounds
- The reactivity of 2-isopropyl-5-methyl-4-phenyl-1,3,2-dioxaborinane, a compound similar to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, with acetonitrile has been studied, contributing to the understanding of its chemical behavior (Kuznetsov et al., 1996).
Stereochemistry in Heterocyclic Compounds
- The synthesis and stereochemistry of related alkyl-1,3,2-dioxaborinanes have been explored, offering insights into the conformational aspects of these heterocycles (Kuznetsov et al., 1978).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

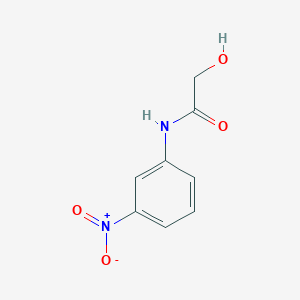
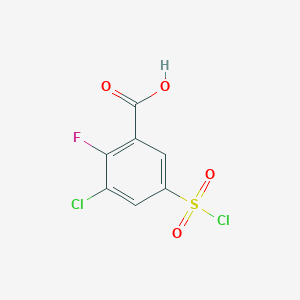
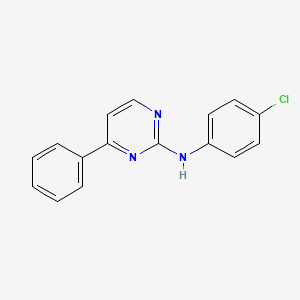
![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

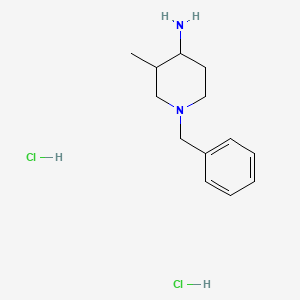
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
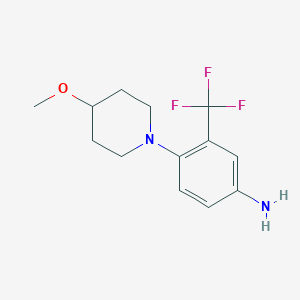
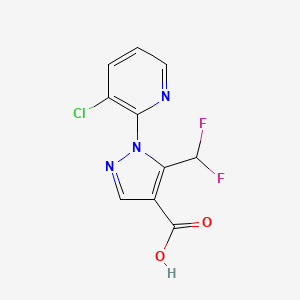
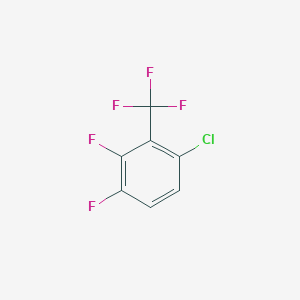

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
